Cas no 851535-08-5 (N-Boc-2-(1-Iminoethyl)hydrazine)
N-Boc-2-(1-Iminoethyl)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-2-(1-Iminoethyl)hydrazine
- tert-Butyl 2-(1-iminoethyl)hydrazinecarboxylate
- tert-butyl 2-ethanimidoylhydrazinecarboxylate
- MROPCTMTKIHNFN-UHFFFAOYSA-N
- AC6944
- tert-butyl N-(1-aminoethylideneamino)carbamate
- Hydrazinecarboxylic acid, 2-(1-iminoethyl)-, 1,1-dimethylethyl ester
- SY028955
- DB-255647
- MFCD27986814
- tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
- 851535-08-5
- A1-10759
-
- MDL: MFCD27986814
- Inchi: 1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
- InChI Key: MROPCTMTKIHNFN-UHFFFAOYSA-N
- SMILES: O(C(NN=C(C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 173.11600
- Monoisotopic Mass: 173.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0.3
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- PSA: 74.21000
- LogP: 1.89440
N-Boc-2-(1-Iminoethyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR470919-1g |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 1g |
£250.00 | 2025-02-20 | ||
| eNovation Chemicals LLC | D912927-1g |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 95% | 1g |
$715 | 2024-07-20 | |
| TRC | B648473-100mg |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B648473-500mg |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 500mg |
$ 800.00 | 2023-09-08 | ||
| TRC | B648473-1g |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 1g |
$ 1240.00 | 2022-06-07 | ||
| TRC | B648473-1000mg |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 1g |
$ 1499.00 | 2023-04-18 | ||
| Alichem | A250001910-1g |
N-Boc-2-(1-Iminoethyl)hydrazine |
851535-08-5 | 95% | 1g |
$465.43 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387770-1g |
Tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate |
851535-08-5 | 95+% | 1g |
¥5443.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387770-5g |
Tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate |
851535-08-5 | 95+% | 5g |
¥17268.00 | 2024-07-28 | |
| Key Organics Ltd | SS-5125-1MG |
N’-ethanimidoyl(tert-butoxy)carbohydrazide |
851535-08-5 | >90% | 1mg |
£37.00 | 2025-02-08 |
N-Boc-2-(1-Iminoethyl)hydrazine Suppliers
N-Boc-2-(1-Iminoethyl)hydrazine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-Boc-2-(1-Iminoethyl)hydrazine
Professional Introduction to N-Boc-2-(1-Iminoethyl)hydrazine (CAS No. 851535-08-5)
N-Boc-2-(1-Iminoethyl)hydrazine, a compound with the chemical formula C8H16N4O, is a significant intermediate in the field of pharmaceutical chemistry and has garnered considerable attention due to its versatile applications. This compound, identified by its CAS number CAS NO. 851535-08-5, plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. The presence of both an amide group and an iminoethyl side chain makes it a valuable building block for medicinal chemists seeking to design molecules with enhanced pharmacological properties.
The N-Boc protecting group in the molecule is strategically employed to shield the amino group during synthetic transformations, ensuring selective reactivity at other sites. This protection-deprotection strategy is fundamental in multi-step organic synthesis, allowing for precise control over reaction pathways. The iminoethyl moiety, on the other hand, introduces a reactive site that can participate in various chemical couplings, such as Schiff base formations and condensation reactions, which are pivotal in drug discovery.
Recent advancements in the field of medicinal chemistry have highlighted the importance of hydrazine derivatives in addressing a wide range of therapeutic challenges. N-Boc-2-(1-Iminoethyl)hydrazine has been extensively studied for its potential applications in the development of antimicrobial and anti-inflammatory agents. Its unique structural features enable it to interact with biological targets in a manner that can lead to the discovery of novel drugs with improved efficacy and reduced side effects.
In particular, the compound has shown promise in the synthesis of small-molecule inhibitors targeting enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders. The iminoethyl group serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties to specific biological needs. For instance, modifications at this position can influence binding affinity and metabolic stability, critical factors in drug development.
The use of computational chemistry and high-throughput screening techniques has further accelerated the exploration of N-Boc-2-(1-Iminoethyl)hydrazine's potential. These methods enable researchers to predict molecular interactions and optimize synthetic routes with unprecedented precision. By leveraging these tools, scientists can rapidly identify derivatives with enhanced pharmacological activity, reducing the time and cost associated with traditional drug discovery processes.
One notable application of this compound is in the synthesis of protease inhibitors, which are essential for treating conditions like HIV/AIDS and certain types of cancer. The ability to modify the iminoethyl group allows for fine-tuning of substrate specificity, ensuring that inhibitors target disease-causing enzymes without affecting beneficial cellular processes. This level of selectivity is crucial for developing safe and effective therapeutics.
Additionally, N-Boc-2-(1-Iminoethyl)hydrazine has been explored as a precursor in the preparation of chiral molecules, which are often required for drugs targeting specific enantiomers. The presence of stereogenic centers can significantly impact a molecule's biological activity, making their accurate placement during synthesis paramount. Researchers have utilized this compound to develop enantiomerically pure intermediates that serve as key building blocks for complex drug candidates.
The compound's stability under various reaction conditions also makes it an attractive choice for industrial-scale synthesis. Its robustness ensures consistent yields and purity levels, which are essential for pharmaceutical applications where quality control is non-negotiable. Furthermore, advances in green chemistry principles have encouraged the development of sustainable synthetic routes that minimize waste and energy consumption.
Looking ahead, the continued investigation into N-Boc-2-(1-Iminoethyl)hydrazine and its derivatives is expected to yield further breakthroughs in drug discovery. The integration of machine learning algorithms into molecular design processes promises to enhance our ability to predict novel bioactive compounds derived from this scaffold. Such innovations will not only accelerate research but also pave the way for more personalized medicine approaches tailored to individual patient needs.
In conclusion, N-Boc-2-(1-Iminoethyl)hydrazine represents a cornerstone in modern pharmaceutical chemistry. Its unique structural attributes and reactivity profile make it indispensable for developing next-generation therapeutics across multiple disease areas. As research progresses and new methodologies emerge, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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